PDK1 Inhibitory Potency: AR-12 vs. Direct Analog OSU-02067
In a direct comparative analysis within the same celecoxib-derived chemical series, AR-12 (OSU-03012) exhibited a 2-fold increase in PDK1 inhibitory potency relative to the structurally optimized lead compound OSU-02067 [1]. Both compounds were evaluated under identical cell-free recombinant PDK1 assay conditions, with AR-12 achieving an IC₅₀ of 5 µM compared to 9 µM for OSU-02067 . This quantitative advantage is attributed to the optimized phenanthrene substitution at the 5-position of the pyrazole core, which enhances ATP-binding pocket occupancy.
| Evidence Dimension | Recombinant PDK1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5 µM |
| Comparator Or Baseline | OSU-02067: 9 µM |
| Quantified Difference | 2-fold higher potency (5 µM vs. 9 µM) |
| Conditions | Cell-free recombinant PDK1 kinase assay using RPRAATF peptide substrate; [γ-³²P]-ATP incorporation measured by scintillation counting |
Why This Matters
This 2-fold potency improvement, achieved without introducing COX-2 inhibitory activity, demonstrates successful structure-activity relationship optimization that justifies selection of AR-12 over earlier-generation celecoxib-derived PDK1 inhibitors for target engagement studies.
- [1] Zhu J, et al. J Med Chem. 2003;46(19):4165-4168. View Source
